
N-(2-acetyl-1-benzofuran-3-yl)-2-chloroacetamide
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Overview
Description
N-(2-acetyl-1-benzofuran-3-yl)-2-chloroacetamide is a chemical compound that belongs to the class of benzofuran derivatives. This compound is characterized by the presence of a benzofuran ring, an acetyl group, and a chloroacetamide moiety. Benzofuran derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-acetyl-1-benzofuran-3-yl)-2-chloroacetamide typically involves the following steps:
Formation of 2-acetyl-1-benzofuran: This can be achieved by the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the chloroacetamide group: This step involves the reaction of 2-acetyl-1-benzofuran with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions are essential to scale up the synthesis efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(2-acetyl-1-benzofuran-3-yl)-2-chloroacetamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chloroacetamide group can be replaced by nucleophiles such as amines or thiols.
Oxidation: The benzofuran ring can be oxidized to form quinone derivatives.
Reduction: The acetyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as primary or secondary amines, thiols, and bases like sodium hydroxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products
Nucleophilic substitution: Formation of N-substituted derivatives.
Oxidation: Formation of benzofuran-quinone derivatives.
Reduction: Formation of 2-hydroxy-1-benzofuran derivatives.
Scientific Research Applications
N-(2-acetyl-1-benzofuran-3-yl)-2-chloroacetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Biological Studies: Used as a probe to study enzyme interactions and metabolic pathways.
Chemical Synthesis: Serves as an intermediate in the synthesis of more complex molecules with potential therapeutic applications.
Industrial Applications: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-acetyl-1-benzofuran-3-yl)-2-chloroacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroacetamide group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. The benzofuran ring may interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(2-acetyl-1-benzofuran-3-yl)acetamide: Lacks the chloroacetamide group, which may result in different biological activities.
2-acetyl-1-benzofuran: Lacks both the chloroacetamide and amide groups, leading to distinct chemical properties and reactivity.
Uniqueness
N-(2-acetyl-1-benzofuran-3-yl)-2-chloroacetamide is unique due to the presence of both the benzofuran ring and the chloroacetamide group, which confer specific chemical reactivity and potential biological activities. The combination of these functional groups allows for diverse chemical modifications and applications in various fields of research.
Biological Activity
N-(2-acetyl-1-benzofuran-3-yl)-2-chloroacetamide is a synthetic compound notable for its potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. This article provides a comprehensive overview of its biological activity, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
This compound has the molecular formula C₁₂H₁₀ClNO₃ and a molecular weight of 251.67 g/mol. The compound features a benzofuran moiety, which is associated with diverse biological activities, and a chloroacetamide group that enhances its reactivity and potential pharmacological properties.
The mechanism of action involves the interaction of this compound with specific molecular targets such as enzymes or receptors. The chloroacetamide group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. Additionally, the benzofuran ring may interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.
Antimicrobial Activity
Recent studies have demonstrated the antimicrobial potential of chloroacetamides, including this compound. A study screening various N-substituted chloroacetamides revealed effectiveness against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), while showing moderate activity against Gram-negative bacteria like Escherichia coli and yeasts like Candida albicans .
Table 1: Antimicrobial Activity of this compound
Microorganism | Activity Level |
---|---|
Staphylococcus aureus | High |
Methicillin-resistant S. aureus | High |
Escherichia coli | Moderate |
Candida albicans | Moderate |
Anticancer Properties
The compound has also been investigated for its anticancer properties. Research indicates that derivatives containing benzofuran structures exhibit antiproliferative effects against various cancer cell lines. The presence of the chloroacetamide group is believed to enhance these effects by facilitating interactions with cellular targets involved in cancer progression.
Case Study: Antiproliferative Activity
In a study examining the antiproliferative activity of similar compounds, it was found that modifications to the benzofuran structure significantly influenced efficacy against non-small cell lung cancer (NSCLC) cells. Compounds designed with specific substitutions demonstrated enhanced potency against resistant cancer cell lines .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by the structural modifications made to the compound. A quantitative structure–activity relationship (QSAR) analysis has shown that variations in substituents on the phenyl ring can lead to significant differences in antimicrobial efficacy. For example, halogenated derivatives were found to exhibit higher lipophilicity, improving their ability to penetrate cell membranes and exert antimicrobial effects .
Table 2: SAR Analysis of Related Compounds
Compound Name | Structural Features | Biological Activity |
---|---|---|
N-(4-chlorophenyl)-2-chloroacetamide | Halogenated phenyl ring | High antimicrobial activity |
N-(4-fluorophenyl)-2-chloroacetamide | Halogenated phenyl ring | High antimicrobial activity |
N-(3-bromophenyl)-2-chloroacetamide | Halogenated phenyl ring | Moderate antimicrobial activity |
Properties
IUPAC Name |
N-(2-acetyl-1-benzofuran-3-yl)-2-chloroacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO3/c1-7(15)12-11(14-10(16)6-13)8-4-2-3-5-9(8)17-12/h2-5H,6H2,1H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJOKGQKLBFSLCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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